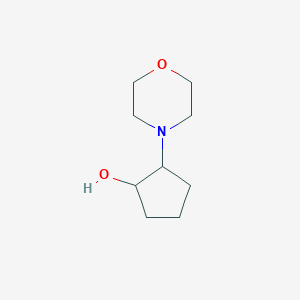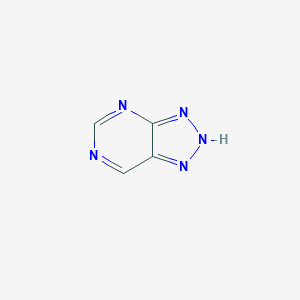
3-Methylidene-1-prop-2-enyl-2,6-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an allyl group and a methylene group attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization-Heck reaction of allenamides. This method allows for the efficient one-pot construction of functionalized tetrahydropyridines, featuring a nonconjugated diene with both endo-enamine and exocyclic double bonds .
Industrial Production Methods: While specific industrial production methods for 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methylene groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridines.
Scientific Research Applications
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exert their effects by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is relevant in the context of neurotoxicity and neurodegenerative diseases.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is unique due to the presence of both an allyl and a methylene group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
176249-79-9 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
InChI Key |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
Canonical SMILES |
C=CCN1CC=CC(=C)C1 |
Synonyms |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


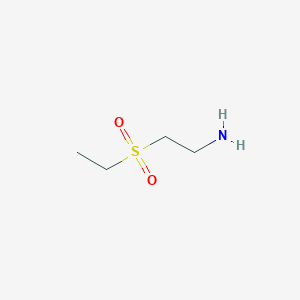

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
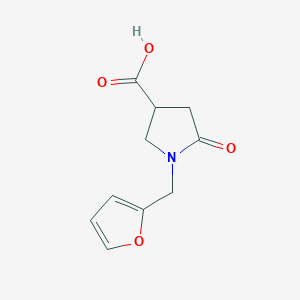
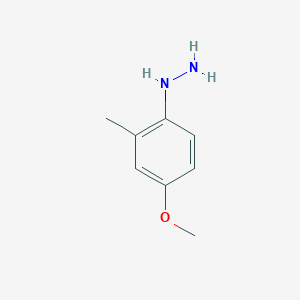
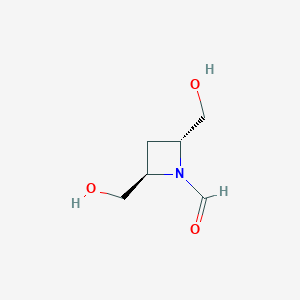

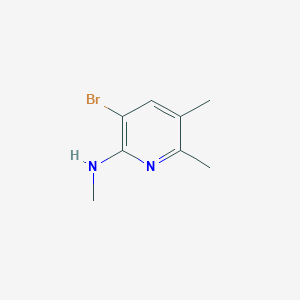
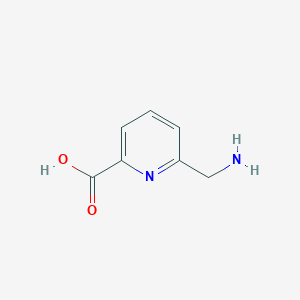
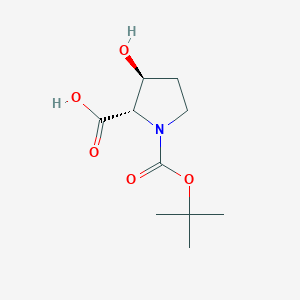
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)

